tert-Butyl 4-((2-bromo-3-methylphenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((2-bromo-3-methylphenoxy)methyl)piperidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl group, a piperidine ring, and a brominated phenoxy moiety. Its unique chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((2-bromo-3-methylphenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Brominated Phenoxy Group: The brominated phenoxy group is introduced via a nucleophilic substitution reaction, where a brominated phenol reacts with a suitable electrophile.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction, often using tert-butyl bromide as the alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-((2-bromo-3-methylphenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-((2-bromo-3-methylphenoxy)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-bromo-3-methylphenoxy)methyl)piperidine-1-carboxylate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to inhibition or activation of its function.
Comparison with Similar Compounds
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor used in cancer treatment.
tert-Butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate: Another compound with a similar piperidine and bromophenyl structure.
Uniqueness: tert-Butyl 4-((2-bromo-3-methylphenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of the 2-bromo-3-methylphenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific derivatives that are not easily accessible through other routes.
Properties
IUPAC Name |
tert-butyl 4-[(2-bromo-3-methylphenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO3/c1-13-6-5-7-15(16(13)19)22-12-14-8-10-20(11-9-14)17(21)23-18(2,3)4/h5-7,14H,8-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOUVAXYPVHANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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